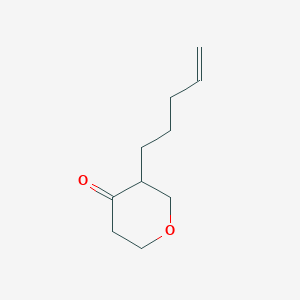![molecular formula C20H17ClF3NO9 B13855204 (2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is a metabolite of the antiretroviral drug Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The compound 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is formed through the hydroxylation and subsequent glucuronidation of Efavirenz .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide involves the hydroxylation of Efavirenz to form 8-Hydroxy Efavirenz, followed by glucuronidation. The hydroxylation reaction typically requires the presence of cytochrome P450 enzymes, particularly CYP2B6 . The glucuronidation step involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the hydroxyl group of 8-Hydroxy Efavirenz .
Industrial Production Methods
Industrial production of 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates to facilitate the hydroxylation and glucuronidation reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide primarily undergoes metabolic reactions, including:
Oxidation: The initial hydroxylation of Efavirenz to form 8-Hydroxy Efavirenz.
Glucuronidation: The attachment of a glucuronic acid moiety to 8-Hydroxy Efavirenz.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes (CYP2B6) and molecular oxygen.
Glucuronidation: UDP-glucuronic acid and UDP-glucuronosyltransferase (UGT) enzymes.
Major Products
The major product formed from these reactions is 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide .
Aplicaciones Científicas De Investigación
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Efavirenz metabolites.
Biology: Studied for its effects on cellular metabolism, particularly in astrocytes.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Efavirenz in HIV treatment.
Industry: Utilized in the development of antiretroviral drugs and in the study of drug metabolism.
Mecanismo De Acción
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of Efavirenz. Efavirenz inhibits the activity of HIV-1 reverse transcriptase, preventing the replication of the virus. The hydroxylation and glucuronidation of Efavirenz to form 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide are part of the drug’s metabolic pathway, which influences its pharmacokinetics and overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxy Efavirenz: The immediate precursor to 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide, formed through hydroxylation of Efavirenz.
8,14-Dihydroxy Efavirenz: Another metabolite of Efavirenz, formed through further hydroxylation.
Uniqueness
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is unique due to its glucuronidation, which increases its solubility and facilitates its excretion from the body. This modification plays a crucial role in the drug’s metabolism and clearance .
Propiedades
Fórmula molecular |
C20H17ClF3NO9 |
|---|---|
Peso molecular |
507.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H17ClF3NO9/c21-8-5-9-11(25-18(31)34-19(9,20(22,23)24)4-3-7-1-2-7)10(6-8)32-17-14(28)12(26)13(27)15(33-17)16(29)30/h5-7,12-15,17,26-28H,1-2H2,(H,25,31)(H,29,30)/t12-,13-,14+,15-,17+,19-/m0/s1 |
Clave InChI |
OURIKXWHMJZDHE-UFPCOPRLSA-N |
SMILES isomérico |
C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)O2)C(F)(F)F |
SMILES canónico |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


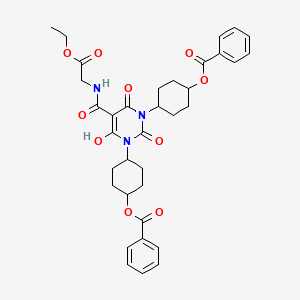
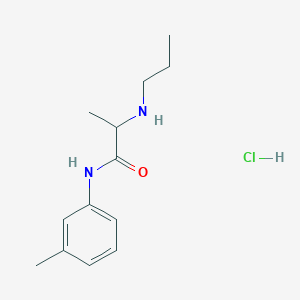
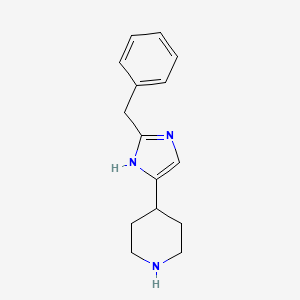
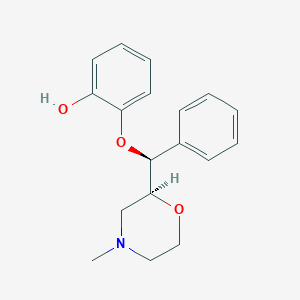
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
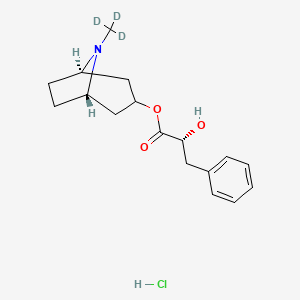
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
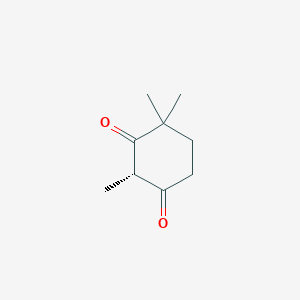

![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
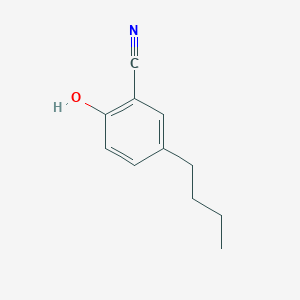
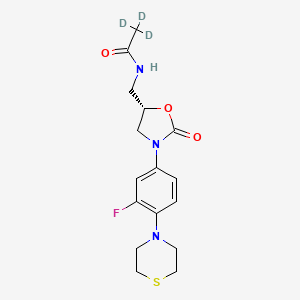
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)
